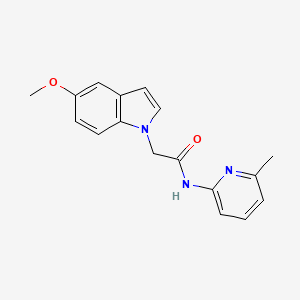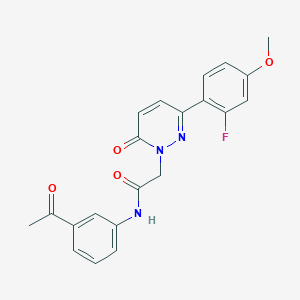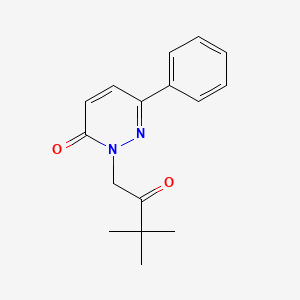![molecular formula C18H26ClN3O3S B4501410 1-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4501410.png)
1-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine
Descripción general
Descripción
1-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C18H26ClN3O3S and its molecular weight is 399.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.1383406 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroendocrine Effects and Serotonin Agonism
One area of research focuses on the neuroendocrine effects of piperazine derivatives like m-Chlorophenylpiperazine (m-CPP), which is structurally related to the compound . m-CPP has been used to study serotonin (5-HT) function in humans due to its ability to act as a serotonin agonist. Studies have demonstrated that m-CPP can induce significant increases in plasma prolactin and cortisol levels and affect body temperature, suggesting direct agonist activity on postsynaptic serotonin receptors (Mueller, Sunderland, & Murphy, 1985).
Metabolism and Excretion Studies
Research on similar compounds, such as MK-0524, a prostaglandin D2 receptor antagonist, provides insights into the metabolism and excretion pathways that might be relevant for understanding how 1-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine is processed in the human body. Studies have shown that compounds like MK-0524 are primarily excreted via feces, with significant metabolism occurring before excretion, suggesting a complex biotransformation pathway that could apply to other piperazine derivatives (Karanam et al., 2007).
Environmental and Toxicological Considerations
Investigations into the environmental persistence and toxicological impact of organochlorine and organobromine compounds, including those structurally related to this compound, have been conducted. Studies tracking these compounds in human tissues over decades indicate a decrease in organochlorine compounds levels, contrasting with an increase in polybrominated diphenyl ethers (PBDEs), underscoring the importance of ongoing monitoring and evaluation of these substances' environmental and health impacts (Norén & Meironyte, 2000).
Implications for Human Exposure Studies
Identification of metabolites from similar compounds in both animal models and human subjects is crucial for developing biomarkers for human exposure studies. For instance, research on fipronil, a phenylpyrazole insecticide, has led to the identification of metabolites in urine and serum, which can be used to assess human exposure to similar chemical structures. Such studies highlight the significance of identifying and tracking metabolites to understand potential risks associated with exposure to these compounds (McMahen et al., 2015).
Propiedades
IUPAC Name |
[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3S/c1-20-9-11-21(12-10-20)18(23)16-3-2-8-22(13-16)26(24,25)14-15-4-6-17(19)7-5-15/h4-7,16H,2-3,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOJANDZQJZUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-2-one](/img/structure/B4501334.png)
![1-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4501341.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide](/img/structure/B4501347.png)
![N-benzyl-N-methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4501356.png)
![4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B4501364.png)


![4-chloro-2-fluoro-N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4501382.png)

![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B4501389.png)
![{N}-[4-(aminocarbonyl)phenyl]-2'-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B4501393.png)

![N-(3-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4501437.png)
